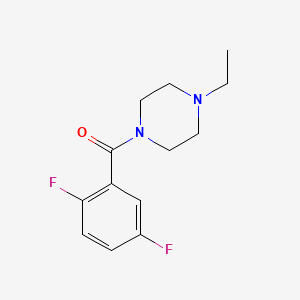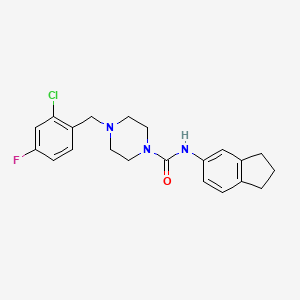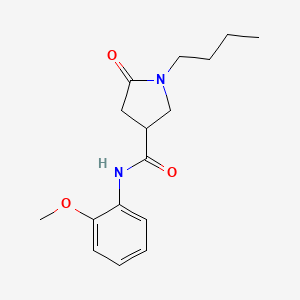![molecular formula C21H16ClN3O2 B4651620 N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4651620.png)
N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide
Vue d'ensemble
Description
N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide, also known as ABT-737, is a small molecule inhibitor that selectively targets the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2), B-cell lymphoma-extra large (Bcl-xL), and B-cell lymphoma-w (Bcl-w). ABT-737 has been shown to induce apoptosis in cancer cells and has potential as a therapeutic agent in cancer treatment.
Mécanisme D'action
N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide selectively binds to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, displacing pro-apoptotic proteins and inducing apoptosis in cancer cells. The binding of this compound to Bcl-2, Bcl-xL, and Bcl-w results in the release of cytochrome c from the mitochondria, which activates the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to have minimal effects on normal cells, indicating its potential as a selective anticancer agent. This compound has been shown to inhibit tumor growth in preclinical models of cancer and has shown synergistic effects when used in combination with other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for Bcl-2, Bcl-xL, and Bcl-w. This compound has also been extensively studied in preclinical models of cancer and has shown promising results in inducing apoptosis in cancer cells. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for research on N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide. One direction is to further investigate the mechanism of action of this compound and its effects on other cellular pathways. Another direction is to develop more potent and selective inhibitors of Bcl-2, Bcl-xL, and Bcl-w. Additionally, research on the use of this compound in combination with other chemotherapeutic agents and its potential as a therapeutic agent in cancer treatment is ongoing.
Applications De Recherche Scientifique
N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has been extensively studied in preclinical models of cancer and has shown promising results in inducing apoptosis in cancer cells. It has been shown to be effective in a variety of cancer types, including leukemia, lymphoma, and solid tumors. This compound has also been studied in combination with other chemotherapeutic agents and has shown synergistic effects in inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[(E)-3-(4-chloroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-17-8-10-18(11-9-17)24-21(27)19(13-15-5-4-12-23-14-15)25-20(26)16-6-2-1-3-7-16/h1-14H,(H,24,27)(H,25,26)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQIPBXZAUHINV-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CN=CC=C2)/C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine](/img/structure/B4651538.png)
![methyl (4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetate](/img/structure/B4651542.png)
![4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B4651553.png)

![N-[4-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B4651579.png)
![5-({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4651585.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4651589.png)

![5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4651603.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4651605.png)
![3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4651613.png)
![4-(dimethylamino)-N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B4651628.png)
![(4-{[2-[(4-methylphenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4651638.png)